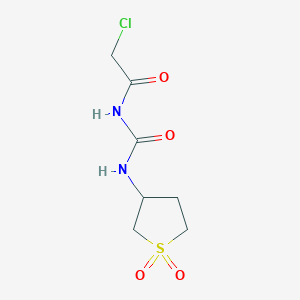

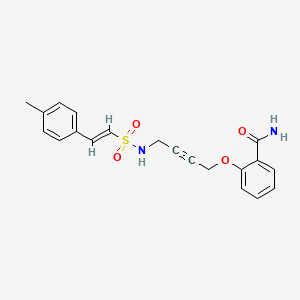

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea (CATU) is a synthetic thiolan derivative of chloroacetylurea that has been used in scientific research for many years. It has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and drug development. CATU has a variety of biochemical and physiological effects, and has been found to be useful in laboratory experiments.

Scientific Research Applications

Analytical Chemistry Applications

A novel analytical method for determining urinary thiols like cysteine, cysteinylglycine, and homocysteine utilizes liquid chromatography for simultaneous measurement. This technique involves reducing urine with sodium borohydride to convert disulfides into thiols, which are then derivatized and quantitated, showcasing the compound's role in enhancing analytical precision and sensitivity in bioanalytical assays (Kuśmierek, Głowacki, & Bald, 2006).

Biochemical Research

In biochemical research, the interaction of urea derivatives with various anions through hydrogen bonding highlights the compound's utility in studying urea-fluoride interactions and proton transfer processes, revealing insights into chemical reactivity and bond formation mechanisms (Boiocchi et al., 2004).

Chemical Synthesis

The compound's relevance extends to chemical synthesis, where it is used as a catalyst or intermediate in creating dihydropyrimidinones, demonstrating its versatility in facilitating various chemical reactions under solvent-free conditions, thereby improving yield and reaction efficiency (Yu et al., 2007).

Environmental and Safety Assessments

Research on the environmental and safety aspects of related chemical compounds, such as chloroacetanilides, sheds light on their hepato- and nephrotoxic potential. Understanding the metabolic pathways and toxicity of these compounds helps in assessing the environmental impact and safety of chemical usage, which indirectly relates to the structural relatives and their safe handling and application in research and industry (Rankin et al., 1993).

properties

IUPAC Name |

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O4S/c8-3-6(11)10-7(12)9-5-1-2-15(13,14)4-5/h5H,1-4H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJVUDPXXRWYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[(1,1-dioxidotetrahydrothien-3-yl)amino]carbonyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)

![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)

![N-[(pyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)

![Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2823028.png)

![2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2823029.png)

![2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2823034.png)